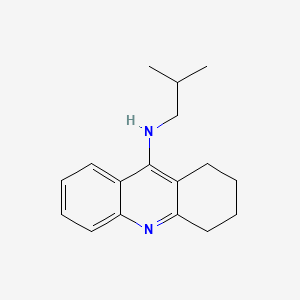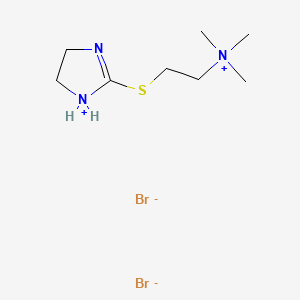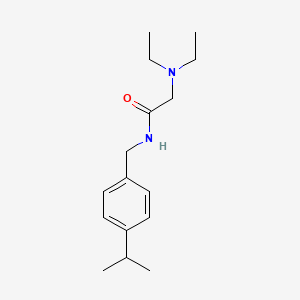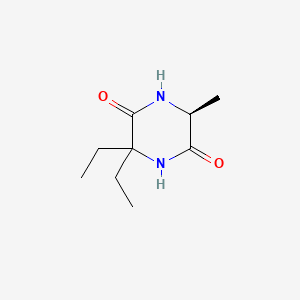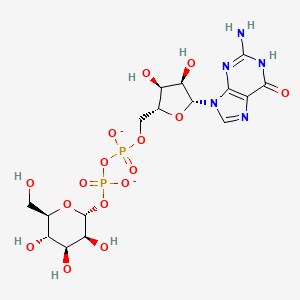
GDP-alpha-D-mannose(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GDP-alpha-D-mannose(2-) is a nucleotide sugar that plays a crucial role in various biological processes. It is the conjugate base of GDP-alpha-D-mannose, arising from the deprotonation of both free hydroxyl groups of the diphosphate. This compound is essential in glycosylation reactions, where it serves as a donor of activated mannose in the synthesis of glycoproteins and glycolipids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
GDP-alpha-D-mannose(2-) is synthesized from guanosine triphosphate (GTP) and mannose-1-phosphate through the catalytic action of the enzyme mannose-1-phosphate guanylyltransferase. This enzyme facilitates the transfer of a guanosine diphosphate (GDP) group to mannose-1-phosphate, forming GDP-alpha-D-mannose .
Industrial Production Methods
In industrial settings, GDP-alpha-D-mannose(2-) can be produced using recombinant enzymes in a repetitive batch synthesis process. This method involves the use of D-mannose and GTP as starting materials, with the reaction being catalyzed by recombinant enzymes to yield GDP-alpha-D-mannose .
Análisis De Reacciones Químicas
Types of Reactions
GDP-alpha-D-mannose(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form GDP-alpha-D-mannuronic acid.
Epimerization: It can undergo epimerization at the C4’ and C5’ positions to form different epimers such as GDP-beta-L-gulose and GDP-beta-L-galactose.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and specific enzymes for epimerization. The conditions typically involve controlled pH and temperature to ensure the stability of the compound during the reactions .
Major Products
The major products formed from these reactions include GDP-alpha-D-mannuronic acid, GDP-beta-L-gulose, and GDP-beta-L-galactose .
Aplicaciones Científicas De Investigación
GDP-alpha-D-mannose(2-) has a wide range of applications in scientific research:
Mecanismo De Acción
GDP-alpha-D-mannose(2-) exerts its effects by serving as a donor of activated mannose in glycosylation reactions. The compound interacts with glycosyltransferase enzymes, facilitating the transfer of mannose to acceptor molecules such as proteins and lipids. This process is essential for the proper functioning of glycoproteins and glycolipids, which play critical roles in cell signaling, adhesion, and immune response .
Comparación Con Compuestos Similares
Similar Compounds
GDP-mannose: Similar to GDP-alpha-D-mannose(2-), GDP-mannose is a nucleotide sugar involved in glycosylation reactions.
GDP-alpha-D-mannuronic acid: This compound is an oxidized form of GDP-alpha-D-mannose(2-) and is involved in alginate biosynthesis.
Uniqueness
GDP-alpha-D-mannose(2-) is unique due to its role as a donor of activated mannose in glycosylation reactions. Its ability to undergo various chemical transformations, such as oxidation and epimerization, further distinguishes it from other nucleotide sugars .
Propiedades
Fórmula molecular |
C16H23N5O16P2-2 |
|---|---|
Peso molecular |
603.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-/m1/s1 |
Clave InChI |
MVMSCBBUIHUTGJ-GDJBGNAASA-L |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




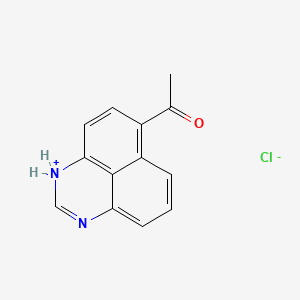
![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
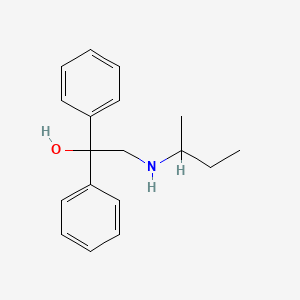
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)


